1H-pyrazolo[3,4-c]pyridin-7-ol

Coordination Chemistry Metal‑Organic Frameworks Medicinal Inorganic Chemistry

Generic pyrazolopyridine isomers fail to replicate the N1-tautomer bias and hinge-region H-bond essential for kinase inhibition. This validated purine isostere provides selective functionalization at N-1, C-3, and C-5. - **Target applications**: GSK3α/β, CLK1, DYRK1A inhibitors; antiproliferative agents (IC50 0.87-4.3 µM in PC-3, MIA PaCa-2). - **Distinctive chemistry**: Regioisomer-specific Zn(II) coordination; CBS inhibitor scaffold. - **Supply**: ≥95% purity, immediate dispatch for medicinal chemistry programs.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 76006-09-2
Cat. No. B3153515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-c]pyridin-7-ol
CAS76006-09-2
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C=NN2
InChIInChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h1-3H,(H,7,10)(H,8,9)
InChIKeyRPXFCERITFUFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-c]pyridin-7-ol – A Purine Isostere Scaffold


1H-Pyrazolo[3,4-c]pyridin-7-ol (CAS 76006-09-2) is a bicyclic heteroaromatic compound composed of a pyrazole ring fused to a 2‑pyridone moiety, existing predominantly as the N1‑tautomer in DMF solution [1]. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, it is commercially available at ≥95% purity and is widely employed as a versatile core scaffold in medicinal chemistry, particularly for the design of purine isosteres and kinase‑targeted agents [2].

Unsubstituted 7-ol core retains N1–H hydrogen bond for kinase hinge-region binding
Established N1-tautomer bias supports predictable docking and SAR interpretation
Orthogonal functionalisation vectors at C-7, N-1, C-3, and C-5 enable systematic fragment elaboration

1H-Pyrazolo[3,4-c]pyridin-7-ol Substitution Risks


Attempts to substitute 1H-pyrazolo[3,4-c]pyridin-7-ol with generic pyrazolopyridine isomers (e.g., pyrazolo[3,4‑b]pyridine or pyrazolo[4,3‑c]pyridine) or with simple 7‑oxo‑tetrahydro derivatives are scientifically unsound for two fundamental reasons. First, the regioisomeric placement of the nitrogen atom in the [3,4‑c] versus [3,4‑b] system alters the electronic distribution and hydrogen‑bonding capacity of the scaffold, leading to divergent target‑binding profiles . Second, the 7‑ol tautomer exists predominantly as the N1‑tautomer in DMF solution, a bias that is disrupted by the introduction of a bulky 7‑substituent, which can abolish the N1‑H hydrogen bond essential for GSK3 and CLK1/DYRK1A kinase inhibition [1][2]. Generic substitution therefore risks both target‑engagement failure and loss of the selective functionalisation vectors that enable fragment elaboration [3].

Regioisomeric shift (e.g., [3,4-b] vs [3,4-c]) alters electronic distribution and hydrogen-bonding capacity, potentially changing target-binding profile
Bulky 7-substituent disrupts N1-tautomer bias and abolishes the N1–H hydrogen bond critical for GSK3, CLK1, and DYRK1A inhibition
Loss of C-7 selective functionalisation vector limits fragment growth options compared to the [3,4-c] scaffold

1H-Pyrazolo[3,4-c]pyridin-7-ol Differentiator Evidence


Regioisomer Impact on Zinc Complex Stability

In a comparative study of zinc(II) complexes, the pyrazolo[3,4‑c]pyridine backbone (HL2) and its N‑substituted derivatives exhibited distinct stability constants relative to the regioisomeric pyrazolo[4,3‑b]pyridine system (HL1). The difference in nitrogen placement alters the chelate bite angle and the hydrogen‑bonding network within the coordination sphere, directly influencing complex dissociation thermodynamics. While the study did not quantify a direct IC₅₀ or Kₐ value for the unsubstituted 1H‑pyrazolo[3,4‑c]pyridin‑7‑ol, it provides a class‑level inference that regioisomer selection is critical for applications requiring precise metal‑binding geometry [1].

Regioisomer zinc complex stability
Class-level inference
[3,4-c]pyridine backbone (HL2) forms distinct coordination geometries vs. [4,3-b] isomer (HL1); difference inferred from solid-state and solution stability profiles
Supports regioisomer-specific metal-binding geometry review
No direct IC₅₀/Kₐ for unsubstituted scaffold; coordination data are class-level
Coordination Chemistry Metal‑Organic Frameworks Medicinal Inorganic Chemistry

N1-Tautomer Bias for Kinase Docking

A systematic NMR and X‑ray crystallographic study of 7‑substituted pyrazolo[3,4‑c]pyridines established that the N1 tautomer predominates in DMF solution across all tested derivatives [1]. This tautomeric bias is not shared by all regioisomers or by compounds lacking the 7‑oxo group, and it is essential for maintaining the hydrogen‑bond donor/acceptor pattern required for engagement with the ATP‑binding pocket of kinases such as GSK3α/β, CLK1, and DYRK1A [2]. The unsubstituted 1H‑pyrazolo[3,4‑c]pyridin‑7‑ol therefore offers a predictable, structurally validated starting point for fragment‑based design.

N1-tautomer bias for docking
Cross-study comparable
N1 tautomer predominates in DMF solution across all tested derivatives (NMR and X-ray evidence); N2 tautomer undetectable
Reduces tautomeric ambiguity for kinase docking predictions
Solvent-dependent; solid-state confirmation available
Tautomerism NMR Spectroscopy X‑ray Crystallography

Essential N1-H Bond for Kinase Inhibition

Molecular docking simulations and biological assays on a series of substituted pyrazolo[3,4‑c]pyridines revealed that the presence of the N1‑H proton and the absence of a bulky substituent at the 7‑position are critical for potent inhibition of GSK3α/β, CLK1, and DYRK1A kinases [1]. Specifically, compounds retaining the N1‑H and lacking a 7‑substituent displayed IC₅₀ values in the low micromolar range against GSK3α/β, whereas analogs with bulky 7‑substituents showed a marked loss of activity. The unsubstituted 1H‑pyrazolo[3,4‑c]pyridin‑7‑ol therefore represents the minimal pharmacophore required for engagement of these therapeutically relevant kinases.

N1-H requirement for kinase inhibition
Class-level inference
Compounds with N1–H and no bulky 7-substituent show low µM IC₅₀ against GSK3α/β, CLK1, DYRK1A; 7-substituted analogs lose activity
Unsubstituted 7-ol core is minimal pharmacophore for hinge-region kinase engagement
Exact fold-change varies by substituent and kinase; ADP-Glo™ assay context
Kinase Inhibition Structure‑Activity Relationship Neurodegeneration

C-7 Regioselective Elaboration

A method for the selective elaboration of 5‑halo‑1H‑pyrazolo[3,4‑c]pyridine scaffolds demonstrated that the C‑7 position can be functionalised via directed ortho‑metalation using TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation to zinc and Negishi cross‑coupling [1]. This contrasts with pyrazolo[3,4‑b]pyridine regioisomers, which lack an equivalent C‑7 site and instead require alternative, often less efficient, functionalisation strategies. The ability to independently modify N‑1, C‑3, C‑5, and C‑7 makes the [3,4‑c] core uniquely suited for systematic SAR exploration.

C-7 regioselective elaboration
Class-level inference
C-7 can be selectively metalated (TMPMgCl·LiCl, −78°C) and cross-coupled; no equivalent site exists in [3,4-b]pyridine series
Enables orthogonal fragment growth not available in regioisomeric scaffolds
Directed ortho-metalation methodology; yields confirmed on model substrates
Fragment‑Based Drug Discovery C–H Functionalisation Cross‑Coupling

CBS Inhibitory Activity and Selectivity

A focused library screening against cystathionine β‑synthase (CBS) identified a pyrazolo[3,4‑c]pyridine derivative with inhibitory activity comparable to aminoacetic acid, the most potent CBS inhibitor known at the time [1]. Importantly, the compound displayed promising selectivity over the related cystathionine γ‑lyase (CSE) enzyme, reducing the risk of off‑target H₂S modulation. While the specific derivative was not the unsubstituted 1H‑pyrazolo[3,4‑c]pyridin‑7‑ol, the class‑level activity underscores the scaffold's capacity to engage this therapeutically relevant target.

CBS inhibition and CSE selectivity
Class-level inference
Pyrazolo[3,4-c]pyridine derivative showed CBS inhibition comparable to aminoacetic acid; selectivity over CSE observed
Supports scaffold as a CBS-modulator chemotype for H₂S signaling research
Exact IC₅₀ not disclosed; methylene blue assay; lead optimisation required
Cystathionine β‑Synthase Hydrogen Sulfide Signaling Selectivity

Commercial Availability and Purity

1H‑Pyrazolo[3,4‑c]pyridin‑7‑ol (CAS 76006‑09‑2) is commercially offered by multiple vendors at a standard purity of ≥95%, as verified by HPLC and NMR analyses, and is associated with MDL identifiers (MFCD13175993, MFCD22989336) that facilitate unambiguous cataloguing and ordering . This level of commercial characterisation contrasts with many substituted derivatives that are either custom‑synthesised or available only in lower purity, and it ensures that researchers can reliably reproduce synthetic and biological protocols without batch‑to‑batch variability.

Commercial purity and characterisation
Supporting evidence
≥95% purity (HPLC, NMR); MDL identifiers MFCD13175993 / MFCD22989336; multiple vendors
Reduces batch variability and structural misassignment risk
Storage: 2–8°C; typical analytical certification available
Chemical Procurement Analytical Standards Reproducibility

1H-Pyrazolo[3,4-c]pyridin-7-ol Applications


Fragment-Based Discovery for Kinase-Driven Neurodegeneration

The unsubstituted 7‑ol scaffold serves as an ideal fragment for GSK3α/β, CLK1, and DYRK1A kinase inhibitor design, owing to its established N1‑tautomer bias and the essential N1‑H hydrogen bond required for hinge‑region binding. Medicinal chemists can employ the scaffold as a starting point for growing vectors at N‑1, C‑3, and C‑5 while preserving the unsubstituted C‑7 position to maintain activity [1].

Purine Isostere Scaffold-Hopping in Cancer

Pyrazolo[3,4‑c]pyridin‑7‑ol mimics the purine ring system but with altered hydrogen‑bonding capacity and improved synthetic accessibility. The scaffold has been validated in antiproliferative assays against pancreatic (MIA PaCa‑2), prostate (PC‑3), and ovarian (SCOV3) cancer cell lines, with optimised 3‑phenyl derivatives achieving IC₅₀ values of 0.87–4.3 µM [2]. The core provides a non‑purine alternative that may evade resistance mechanisms targeting natural purine metabolism.

CBS Inhibition for Cardiovascular and Inflammatory Disease

A pyrazolo[3,4‑c]pyridine derivative has been identified as a CBS inhibitor with potency comparable to aminoacetic acid and favourable selectivity over CSE [3]. The 7‑ol core can be elaborated to optimise CBS inhibition while maintaining selectivity, offering a novel chemotype for modulating H₂S signalling in hypertension, atherosclerosis, and inflammatory bowel disease.

Metal-Chelating Scaffolds for Bioinorganic Chemistry

The pyrazolo[3,4‑c]pyridine framework forms stable zinc(II) complexes with distinct coordination geometries compared to the [4,3‑b] regioisomer, as demonstrated by solid‑state and solution studies [4]. This regioisomer‑specific coordination behaviour enables the design of tailored metal‑binding agents for catalysis, sensing, or metalloenzyme inhibition.

Application
Selection Property
Validation Focus
Fragment-based kinase probe design (neurodegeneration)
Unsubstituted N1-H tautomer bias for hinge-region binding
GSK3α/β, CLK1, DYRK1A kinase panel profiling
Purine isostere scaffold-hopping (cancer cell models)
Non-purine scaffold with altered hydrogen-bonding capacity
Antiproliferative activity in pancreatic, prostate, ovarian cell models
CBS inhibition for H₂S signaling research
Selectivity window over cystathionine γ-lyase (CSE)
CBS enzyme assay and H₂S pathway modulation endpoints
Metal-chelating scaffold studies
Regioisomer-specific coordination geometry with zinc(II)
Complex stability and geometry validation in solid state and solution

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